molecular formula C8H16O4 B7821763 Metaldehyde CAS No. 37273-91-9

Metaldehyde

Cat. No.: B7821763
CAS No.: 37273-91-9
M. Wt: 176.21 g/mol
InChI Key: GKKDCARASOJPNG-UHFFFAOYSA-N
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Description

Metaldehyde is an organic compound with the chemical formula ( \text{C}8\text{H}{16}\text{O}_4 ). It is primarily used as a pesticide against slugs and snails. This compound is the cyclic tetramer of acetaldehyde and has been utilized as a molluscicide since the early 1940s . It is commonly found in slug pellets used globally to protect crops .

Preparation Methods

Metaldehyde is synthesized by treating acetaldehyde with chilled mineral acids. This reaction produces this compound in moderate yields along with the liquid trimer, paraldehyde . The reaction is reversible; upon heating to about 80°C, this compound and paraldehyde revert to acetaldehyde . Industrial production involves the same process, ensuring the reaction conditions are controlled to optimize yield and purity.

Chemical Reactions Analysis

Metaldehyde undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include mineral acids for synthesis and controlled heating for decomposition. The major product formed from these reactions is acetaldehyde.

Mechanism of Action

Metaldehyde exerts its effects by being rapidly hydrolyzed to acetaldehyde once ingested by mollusks. This causes the mollusk to produce excess mucus, leading to dehydration and ultimately death . The molecular target is the mucus production pathway in mollusks, which is disrupted by the presence of acetaldehyde.

Comparison with Similar Compounds

Metaldehyde is unique in its effectiveness as a molluscicide. Similar compounds include:

This compound stands out due to its specific mode of action and effectiveness in controlling mollusk populations.

Properties

IUPAC Name

2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane
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InChI

InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3
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InChI Key

GKKDCARASOJPNG-UHFFFAOYSA-N
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Canonical SMILES

CC1OC(OC(OC(O1)C)C)C
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Molecular Formula

C8H16O4
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DSSTOX Substance ID

DTXSID1034715
Record name 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane
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Molecular Weight

176.21 g/mol
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Physical Description

Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS]
Record name METALDEHYDE
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Boiling Point

115 °C (sublimes)
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Flash Point

97 °F (36 °C) (closed cup)
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Solubility

In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C
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Density

1.27 at 20 °C
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Vapor Pressure

Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C
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Mechanism of Action

The toxicologically active substance in metaldehyde intoxication is mainly the degradation product acetaldehyde, which is formed at a low pH in the stomach. Other toxic products are probably also formed. Acetaldehyde acts as a releasing factor for 5-hydroxytryptamine (5-HT) and noradrenaline (NA). It also competitively inhibits biogenic amine oxidation which, in turn, decreases 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of 5-HT by competitively inhibiting 5-HT-oxidation. Acetaldehyde also increases monoamine oxidase activity and decreases central serotonin levels ..., Its pesticidal action is due to contact with the foot of the mollusk, making it torpid and increasing the secretion of mucus leading to dehydration.
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Color/Form

Crystalline powder, Crystals

CAS No.

9002-91-9; 37273-91-9, 108-62-3, 9002-91-9
Record name METALDEHYDE
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Melting Point

246.2 °C (closed capillary)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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